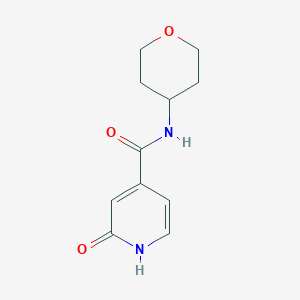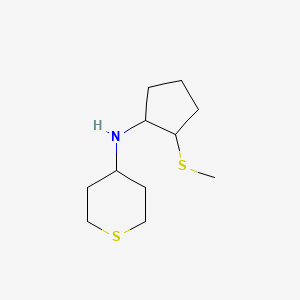![molecular formula C11H21NOS B6629393 [2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)
[2-(Thiolan-3-ylamino)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Thiolan-3-ylamino)cyclohexyl]methanol is a chemical compound that has been found to have potential applications in scientific research. It is a cyclohexyl derivative that contains a thiolane ring and an amino group, making it a unique and versatile molecule.
Applications De Recherche Scientifique
[2-(Thiolan-3-ylamino)cyclohexyl]methanol has been found to have potential applications in scientific research. It has been reported to have activity against various cancer cell lines, making it a potential anticancer agent. It has also been found to have antibacterial and antifungal activity, making it a potential antimicrobial agent. Additionally, it has been reported to have activity against the parasite responsible for Chagas disease, making it a potential antiparasitic agent.
Mécanisme D'action
The exact mechanism of action of [2-(Thiolan-3-ylamino)cyclohexyl]methanol is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been reported to inhibit the growth of the parasite responsible for Chagas disease by inhibiting its mitochondrial function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and cell death. It has also been found to disrupt the cell membranes of bacteria and fungi, leading to their death. Additionally, it has been reported to inhibit the mitochondrial function of the parasite responsible for Chagas disease, leading to its death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [2-(Thiolan-3-ylamino)cyclohexyl]methanol is its potential as a broad-spectrum antimicrobial and antiparasitic agent. This makes it a promising candidate for the development of new drugs to treat various infectious diseases. However, one limitation is its potential toxicity to healthy cells. Further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the research on [2-(Thiolan-3-ylamino)cyclohexyl]methanol. One direction is the development of new derivatives with improved activity and selectivity. Another direction is the investigation of its potential as a chemosensitizer, which could enhance the efficacy of existing anticancer drugs. Additionally, further studies are needed to determine its safety and efficacy in animal models of infectious diseases.
Méthodes De Synthèse
The synthesis of [2-(Thiolan-3-ylamino)cyclohexyl]methanol involves a series of steps that have been reported in the literature. The starting material is cyclohexanone, which is reacted with thioacetic acid to form a thioacetal intermediate. This intermediate is then treated with ammonia gas to form the corresponding amine. The amine is then reduced with sodium borohydride to yield the final product, this compound.
Propriétés
IUPAC Name |
[2-(thiolan-3-ylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-7-9-3-1-2-4-11(9)12-10-5-6-14-8-10/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTCTULRMQLPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)
![5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)

![3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)


![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)
![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)
![[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)

![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
